molecular formula C10H7F3N2O3 B15359381 Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester CAS No. 1206972-67-9

Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester

Cat. No.: B15359381
CAS No.: 1206972-67-9
M. Wt: 260.17 g/mol
InChI Key: JWZAKPRVFWHPDZ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. The presence of the trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester typically involves the condensation of 2-aminopyridine with various carbonyl compounds. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often catalyzed by iodine or other Lewis acids to facilitate the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas, including central nervous system disorders and inflammatory diseases.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the central nervous system .

Comparison with Similar Compounds

Properties

CAS No.

1206972-67-9

Molecular Formula

C10H7F3N2O3

Molecular Weight

260.17 g/mol

IUPAC Name

methyl 6-(trifluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H7F3N2O3/c1-17-9(16)7-4-14-8-3-2-6(5-15(7)8)18-10(11,12)13/h2-5H,1H3

InChI Key

JWZAKPRVFWHPDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)OC(F)(F)F

Origin of Product

United States

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